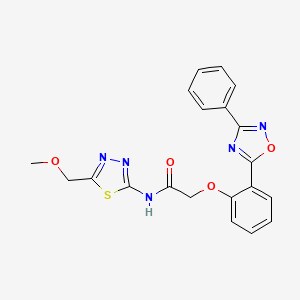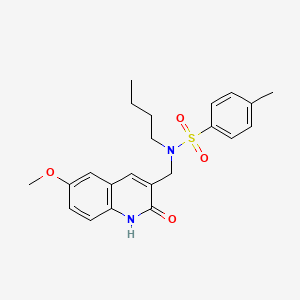
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as BM 212, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BM 212 belongs to the family of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exert its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to inhibit the growth of various cancer cell lines and to exhibit anti-microbial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 may exhibit different effects in different cell types, which may complicate its use in lab experiments.
Orientations Futures
There are several future directions for the research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore its anti-tumor properties and its potential use in treating various types of cancer. Finally, there is a need to further investigate the safety and efficacy of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 involves the reaction of 4-methylbenzenesulfonyl chloride with N-butyl-N-(2-hydroxy-6-methoxyquinolin-3-yl)methylamine in the presence of a base. The resulting product is purified using various techniques, including column chromatography and recrystallization. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to be effective in treating various diseases, including cancer, tuberculosis, and malaria.
Propriétés
IUPAC Name |
N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-5-12-24(29(26,27)20-9-6-16(2)7-10-20)15-18-13-17-14-19(28-3)8-11-21(17)23-22(18)25/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBJUHOXIQOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)
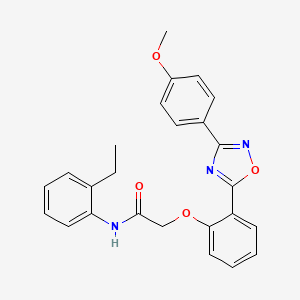
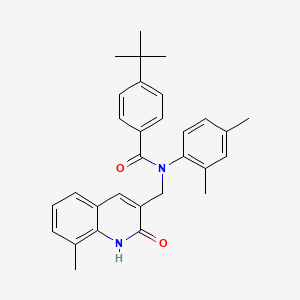
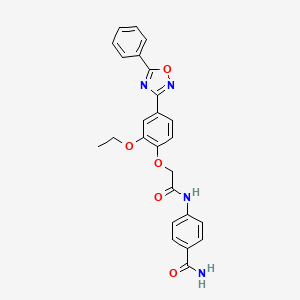
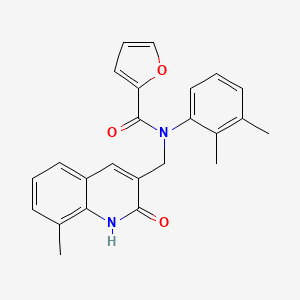
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)

